N-[(2,6-dimethylphenyl)carbamothioyl]-3-methylbenzamide
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Overview
Description
N-[(2,6-dimethylphenyl)carbamothioyl]-3-methylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a carbamothioyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 2,6-dimethylaniline with isothiocyanates under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product . The reaction conditions, including temperature and time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethylphenyl)carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2,6-dimethylphenyl)carbamothioyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to proteins or nucleic acids, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide
- N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
- N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide
Uniqueness
N-[(2,6-dimethylphenyl)carbamothioyl]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both carbamothioyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-11-6-4-9-14(10-11)16(20)19-17(21)18-15-12(2)7-5-8-13(15)3/h4-10H,1-3H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZHUOQYNZFSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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